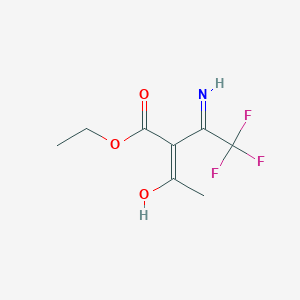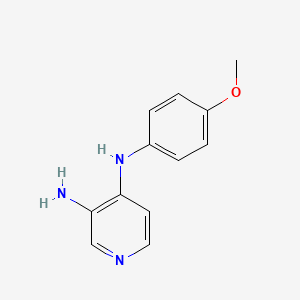
N4-(4-Methoxyphenyl)pyridine-3,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N4-(4-Methoxyphenyl)pyridine-3,4-diamine, also known as MPD, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPD is a potent inhibitor of several enzymes, including tyrosine kinases, which are involved in cell signaling pathways. This makes it a promising candidate for the development of new drugs for the treatment of cancer and other diseases.
Aplicaciones Científicas De Investigación
1. Polyimide Synthesis and Properties
N4-(4-Methoxyphenyl)pyridine-3,4-diamine derivatives are used in synthesizing novel organosoluble polyimides with high thermal stability and good mechanical properties. These polyimides exhibit unique optical properties, including UV−vis absorption and fluorescent characteristics, making them suitable for various applications in materials science (Liaw, Wang, & Chang, 2007).
2. High Transparent Polyimides
Another application is in the development of high transparent polyimides containing pyridine and biphenyl units. These materials have been studied for their thermal, mechanical, optical, and crystalline properties. Such polyimides could be essential in creating advanced materials with specific optical and mechanical requirements (Guan et al., 2015).
3. Fluorescent Poly(Pyridine-Imide) Acid Chemosensor
A novel application of these compounds is in the development of fluorescent poly(pyridine-imide) acid chemosensors. These chemosensors show promising potential in detecting and measuring specific chemical substances, offering significant utility in chemical sensing technology (Wang, Liou, Liaw, & Chen, 2008).
4. Pyridine Derivatives as Corrosion Inhibitors
Pyridine derivatives, including those related to N4-(4-Methoxyphenyl)pyridine-3,4-diamine, have been used as corrosion inhibitors for metals in acidic environments. This application is crucial in protecting metal surfaces in industrial processes (Ansari, Quraishi, & Singh, 2015).
5. Electrochemical and Electrochromic Properties
These compounds are also important in developing materials with specific electrochemical and electrochromic properties. Such materials are beneficial in various electronic and optical applications, including sensors and display technologies (Huang et al., 2015).
Propiedades
IUPAC Name |
4-N-(4-methoxyphenyl)pyridine-3,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-16-10-4-2-9(3-5-10)15-12-6-7-14-8-11(12)13/h2-8H,13H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSPZODVPIEJQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C(C=NC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N4-(4-Methoxyphenyl)pyridine-3,4-diamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[(2S)-1-Benzylpiperidin-2-yl]methyl]prop-2-enamide](/img/structure/B2378656.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-[(2-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]propanamide](/img/structure/B2378657.png)
![9-(4-fluorophenyl)-1-methyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2378659.png)
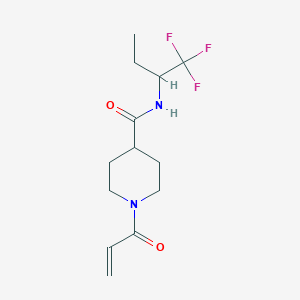
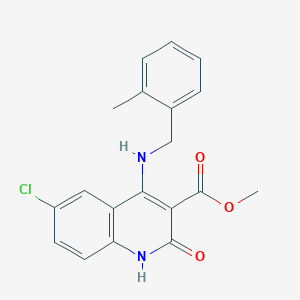
![5-methyl-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide hydrochloride](/img/structure/B2378664.png)
![5-(4-bromo-2-fluorobenzyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2378665.png)
![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-7-ethoxybenzofuran-2-carboxamide](/img/structure/B2378666.png)
![N-(3,4-dichlorophenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide](/img/structure/B2378668.png)
![4-[(E)-[(furan-2-yl)methylidene]amino]-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2378669.png)
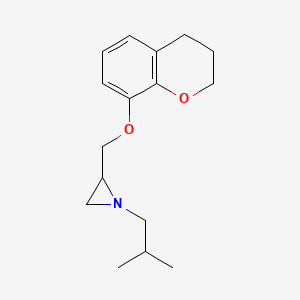
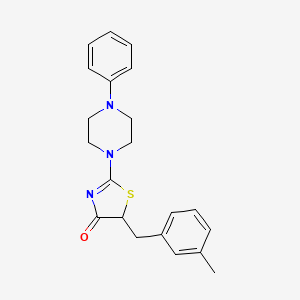
![Spiro[1,3-dihydroindene-2,1'-cyclopentane]-1-amine;hydrochloride](/img/structure/B2378675.png)
